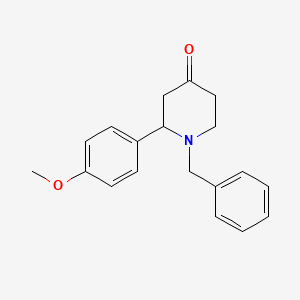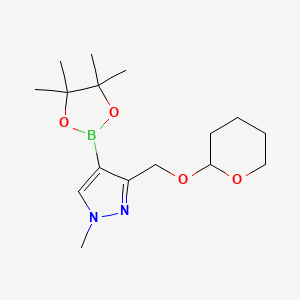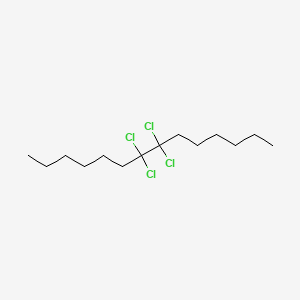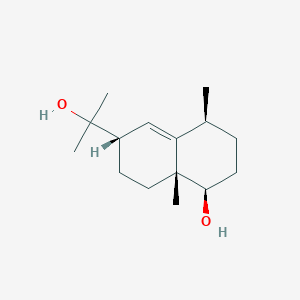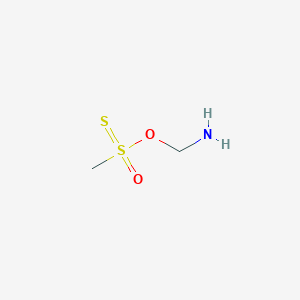
Aminomethyl methanethiosulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aminomethyl methanethiosulfonate is a compound that belongs to the class of methanethiosulfonates. These compounds are known for their reactivity with thiol groups, making them valuable in various biochemical and industrial applications. This compound is particularly notable for its ability to modify cysteine residues in proteins, which can be useful in studying protein function and structure.
準備方法
Synthetic Routes and Reaction Conditions
Aminomethyl methanethiosulfonate can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with aminomethyl thiol under basic conditions. The reaction typically proceeds as follows:
- Methanesulfonyl chloride is added to a solution of aminomethyl thiol in an organic solvent such as dichloromethane.
- A base, such as triethylamine, is added to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- The reaction is allowed to proceed at room temperature for several hours, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Aminomethyl methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly with thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reactions with thiol-containing compounds are typically carried out in aqueous buffers at neutral pH.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Disulfide-linked products.
科学的研究の応用
Aminomethyl methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for modifying thiol groups in organic synthesis.
Biology: It is employed in the study of protein structure and function by modifying cysteine residues.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.
作用機序
The mechanism of action of aminomethyl methanethiosulfonate involves the modification of thiol groups in proteins and other molecules. The compound reacts with the thiol group (-SH) to form a disulfide bond (-S-S-CH3), effectively blocking the thiol group. This modification can alter the activity and function of the target molecule, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
Methyl methanethiosulfonate: Similar in structure but lacks the aminomethyl group.
Ethyl methanethiosulfonate: Similar in structure but has an ethyl group instead of an aminomethyl group.
Trimethylaminoethyl methanethiosulfonate: Contains a trimethylaminoethyl group, making it more hydrophilic.
Uniqueness
Aminomethyl methanethiosulfonate is unique due to its aminomethyl group, which provides additional reactivity and specificity in modifying thiol groups. This makes it particularly useful in applications where selective modification of cysteine residues is required.
特性
分子式 |
C2H7NO2S2 |
|---|---|
分子量 |
141.22 g/mol |
IUPAC名 |
methylsulfonothioyloxymethanamine |
InChI |
InChI=1S/C2H7NO2S2/c1-7(4,6)5-2-3/h2-3H2,1H3 |
InChIキー |
ITFGUDALSRICKP-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=S)OCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


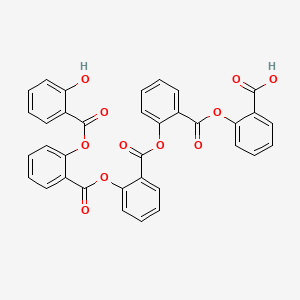
![methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate](/img/structure/B13406380.png)
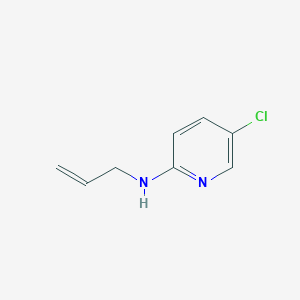
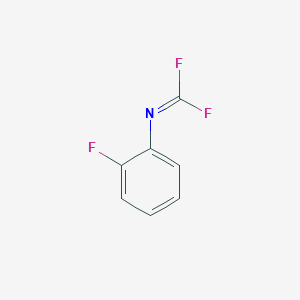
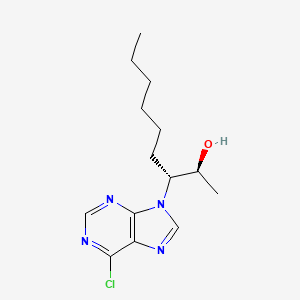

![(2R,5S,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13406415.png)
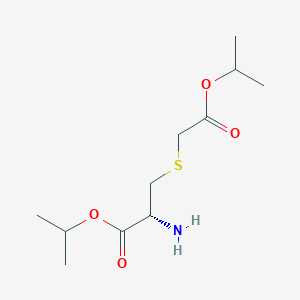
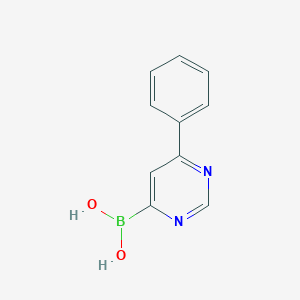
![(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester](/img/structure/B13406433.png)
